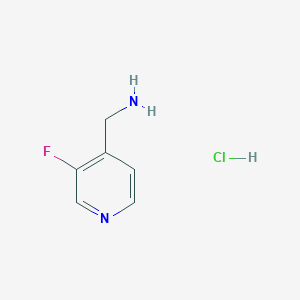
1-Decyl-3-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decyl-3-vinylbenzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a decyl group and a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Decyl-3-vinylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene with decyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting 1-decylbenzene can then undergo a Heck reaction with vinyl halides to introduce the vinyl group at the meta position.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Decyl-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: 1-Decyl-3-ethylbenzene.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Decyl-3-vinylbenzene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as low glass transition temperatures and enhanced plasticity.
Materials Science: The compound is utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and other biomedical applications.
Wirkmechanismus
The mechanism of action of 1-decyl-3-vinylbenzene in various applications involves its ability to undergo polymerization and form stable polymers. The vinyl group allows for radical-mediated polymerization, while the decyl group contributes to the hydrophobicity and flexibility of the resulting polymers. These properties make it suitable for use in electronic devices and other advanced materials .
Vergleich Mit ähnlichen Verbindungen
1-Decyl-4-vinylbenzene: Similar structure but with the vinyl group at the para position.
1-Decyl-2-vinylbenzene: Similar structure but with the vinyl group at the ortho position.
1-Decylbenzene: Lacks the vinyl group, making it less reactive in polymerization reactions.
Uniqueness: 1-Decyl-3-vinylbenzene is unique due to the specific positioning of the vinyl group, which allows for distinct reactivity and polymerization behavior compared to its ortho and para counterparts. This makes it particularly valuable in the synthesis of specialized polymers and materials .
Eigenschaften
Molekularformel |
C18H28 |
|---|---|
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
1-decyl-3-ethenylbenzene |
InChI |
InChI=1S/C18H28/c1-3-5-6-7-8-9-10-11-13-18-15-12-14-17(4-2)16-18/h4,12,14-16H,2-3,5-11,13H2,1H3 |
InChI-Schlüssel |
NIWYEYXEGNFJLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC(=CC=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)
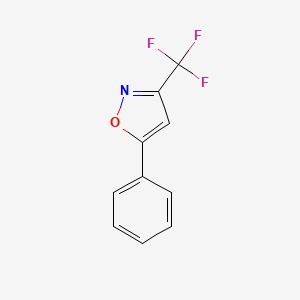
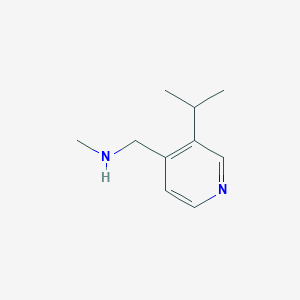
![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)
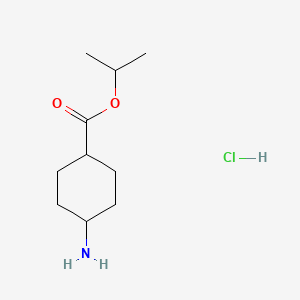
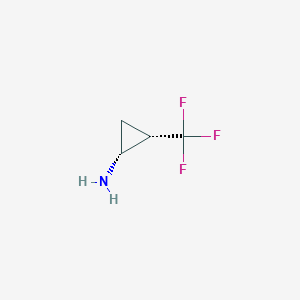
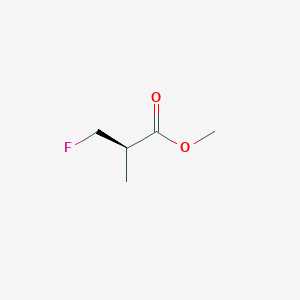
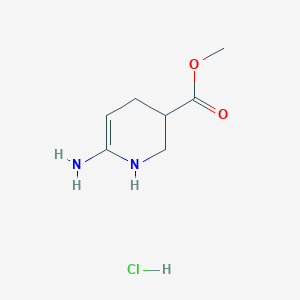
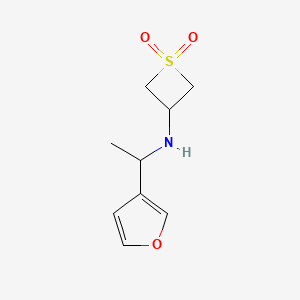
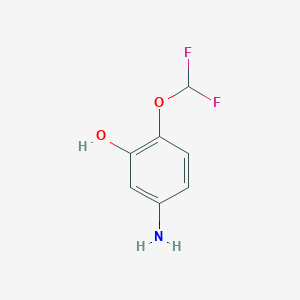
![2-Bromo-7-iodoimidazo[1,2-a]pyridine](/img/structure/B12953289.png)
![Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12953304.png)
